Cas no 118599-06-7 (2-(1,3-dioxan-2-yl)ethan-1-amine)

2-(1,3-Dioxan-2-yl)ethan-1-amine is a versatile amine-functionalized heterocyclic compound characterized by its 1,3-dioxane ring structure. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functionality, combining a cyclic acetal group with a primary amine. The presence of the dioxane ring enhances stability under various reaction conditions, while the amine group provides a reactive site for further derivatization. Its balanced polarity and moderate reactivity make it suitable for applications in catalysis, ligand design, and as a building block for complex molecular frameworks. The compound's structural features also contribute to its potential use in drug discovery and material science.
2-(1,3-dioxan-2-yl)ethan-1-amine structure
118599-06-7 structure
Product name:2-(1,3-dioxan-2-yl)ethan-1-amine
CAS No:118599-06-7
MF:C6H13NO2
MW:131.172921895981
CID:6021190
PubChem ID:14447346

2-(1,3-dioxan-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-dioxan-2-yl)ethan-1-amine
    • 1,3-Dioxane-2-ethanamine
    • SCHEMBL4394008
    • AKOS006311540
    • 2-(1',3'-Dioxan-2'-yl)ethyl amine
    • EN300-1243670
    • 2-(1,3-DIOXAN-2-YL)ETHANAMINE
    • 118599-06-7
    • MFCD09923494
    • Inchi: 1S/C6H13NO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5,7H2
    • InChI Key: GOATYYIBQPEBFY-UHFFFAOYSA-N
    • SMILES: O1CCCOC1CCN

Computed Properties

  • Exact Mass: 131.094628657g/mol
  • Monoisotopic Mass: 131.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 71.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • Density: 1.010±0.06 g/cm3(Predicted)
  • Boiling Point: 201.8±15.0 °C(Predicted)
  • pka: 10.33±0.10(Predicted)

2-(1,3-dioxan-2-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1243670-500mg
2-(1,3-dioxan-2-yl)ethan-1-amine
118599-06-7 95.0%
500mg
$579.0 2023-10-02
Enamine
EN300-1243670-2.5g
2-(1,3-dioxan-2-yl)ethan-1-amine
118599-06-7 95%
2.5g
$1454.0 2023-06-08
Enamine
EN300-1243670-10.0g
2-(1,3-dioxan-2-yl)ethan-1-amine
118599-06-7 95%
10g
$3191.0 2023-06-08
Aaron
AR028FD5-1g
2-(1,3-dioxan-2-yl)ethan-1-amine
118599-06-7 95%
1g
$1047.00 2025-02-16
Aaron
AR028FD5-100mg
2-(1,3-dioxan-2-yl)ethan-1-amine
118599-06-7 95%
100mg
$379.00 2025-02-16
1PlusChem
1P028F4T-500mg
2-(1,3-dioxan-2-yl)ethan-1-amine
118599-06-7 95%
500mg
$778.00 2023-12-26
Enamine
EN300-1243670-5000mg
2-(1,3-dioxan-2-yl)ethan-1-amine
118599-06-7 95.0%
5000mg
$2152.0 2023-10-02
Enamine
EN300-1243670-10000mg
2-(1,3-dioxan-2-yl)ethan-1-amine
118599-06-7 95.0%
10000mg
$3191.0 2023-10-02
1PlusChem
1P028F4T-100mg
2-(1,3-dioxan-2-yl)ethan-1-amine
118599-06-7 95%
100mg
$369.00 2023-12-26
Enamine
EN300-1243670-5.0g
2-(1,3-dioxan-2-yl)ethan-1-amine
118599-06-7 95%
5g
$2152.0 2023-06-08

Additional information on 2-(1,3-dioxan-2-yl)ethan-1-amine

Introduction to 2-(1,3-dioxan-2-yl)ethan-1-amine (CAS No. 118599-06-7)

2-(1,3-dioxan-2-yl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 118599-06-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic amine derivative features a unique structural motif consisting of a dioxane ring linked to an ethylamine moiety, making it a versatile intermediate in synthetic chemistry and a potential candidate for drug development. The compound's molecular structure, characterized by its oxygen-rich scaffold and reactive amine group, positions it as a valuable building block for exploring novel pharmacophores and therapeutic agents.

The synthesis of 2-(1,3-dioxan-2-yl)ethan-1-amine typically involves multi-step organic transformations, often starting from commercially available precursors such as 1,3-dioxane and ethylene diamine derivatives. The dioxane ring provides stability while the amine functionality allows for further functionalization, enabling the creation of more complex molecules. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to enhance yield and purity, making this compound accessible for both academic research and industrial applications.

In recent years, 2-(1,3-dioxan-2-yl)ethan-1-amine has garnered attention in the pharmaceutical industry due to its potential biological activity. The dioxane ring is known to exhibit favorable properties such as metabolic stability and bioavailability, while the amine group serves as a hydrogen bond acceptor or donor, crucial for molecular recognition in drug design. Preliminary studies have suggested that derivatives of this compound may interact with biological targets relevant to neurological disorders, inflammation, and cancer. These findings underscore the importance of exploring its pharmacological profile further.

One of the most promising applications of 2-(1,3-dioxan-2-yl)ethan-1-amine lies in its role as a precursor for more complex drug candidates. Researchers have utilized this compound to synthesize novel inhibitors targeting enzymes involved in metabolic pathways. For instance, modifications of the dioxane ring have been explored to enhance binding affinity to specific protein receptors, while the amine group has been functionalized to improve solubility and pharmacokinetic properties. Such structural tailoring aligns with contemporary trends in medicinal chemistry aimed at developing more effective and selective therapeutics.

The compound's unique structural features also make it an interesting subject for computational studies. Molecular modeling techniques have been employed to predict how 2-(1,3-dioxan-2-yl)ethan-1-amine might interact with biological targets at the atomic level. These simulations have provided insights into potential binding modes and have guided the design of next-generation analogs with improved efficacy. Furthermore, green chemistry principles have been integrated into its synthesis, emphasizing sustainable practices such as solvent-free reactions and catalytic methods that minimize waste and energy consumption.

Recent advancements in analytical chemistry have enabled more precise characterization of 2-(1,3-dioxan-2-yl)ethan-1-amine, including high-resolution NMR spectroscopy and mass spectrometry techniques. These methods have confirmed the structural integrity of the compound and have facilitated the identification of impurities or degradation products. Such analytical rigor is essential for ensuring consistency in pharmaceutical applications where purity is paramount. Additionally, chromatographic separation techniques have been optimized for isolating high-purity samples suitable for further research or industrial-scale production.

The potential therapeutic applications of 2-(1,3-dioxan-2-yl)ethan-1-amine extend beyond traditional small-molecule drugs. Its structural framework suggests compatibility with peptidomimetic chemistry, where it could serve as a scaffold for designing peptide-like molecules with enhanced stability and bioactivity. This approach has gained traction in recent years as an alternative to peptide-based therapeutics due to issues such as rapid degradation or immunogenicity. By leveraging the versatility of 2-(1,3-dioxan-2-y l)ethan - 1 - am ine, researchers aim to develop novel biologics with improved pharmacological properties.

In conclusion, 2 - ( 1 , 3 - diox an - 2 - yl ) eth an - 1 - am ine (CAS No . 11 8599 - 06 - 7 ) represents a compelling subject of study in synthetic chemistry and pharmaceutical research . Its unique structural attributes , coupled with its potential biological activity , position it as a valuable intermediate for developing innovative therapeutic agents . As research continues to uncover new applications and synthetic methodologies , this compound is poised to play an increasingly significant role in advancing drug discovery efforts worldwide .

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